molecular formula C7H11N3 B098360 N,4,6-trimethylpyrimidin-2-amine CAS No. 15231-64-8

N,4,6-trimethylpyrimidin-2-amine

Cat. No.: B098360
CAS No.: 15231-64-8
M. Wt: 137.18 g/mol
InChI Key: MMDMKCSWEDDFOC-UHFFFAOYSA-N
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Description

N,4,6-Trimethylpyrimidin-2-amine is a trisubstituted pyrimidine derivative with methyl groups at positions 2, 4, and 6 of the heterocyclic ring. The pyrimidine core is aromatic, and the substitution pattern influences its electronic and steric properties. The compound is structurally related to bioactive molecules, particularly kinase inhibitors, where substituents modulate binding affinity and selectivity . Its synthesis typically involves nucleophilic displacement reactions, as seen in trisubstituted pyrimidine frameworks (e.g., substitution of chloro groups with amines or methylthio groups with methylamine derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,4,6-trimethylpyrimidin-2-amine typically begins with commercially available pyrimidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

N,4,6-trimethylpyrimidin-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

  • Antimicrobial Agents : The compound is utilized in the synthesis of antimicrobial agents that target bacterial infections. Its ability to modify the pharmacokinetic properties of drugs enhances their effectiveness.
  • Anticancer Drugs : Research indicates that derivatives of trimethylpyrimidine compounds exhibit anticancer activities. For instance, modifications can lead to compounds that inhibit tumor growth by interfering with cellular metabolism.

Case Study: Anticancer Activity

A study demonstrated the synthesis of novel pyrimidine derivatives from this compound, which showed promising results against various cancer cell lines. The derivatives were tested for cytotoxicity and exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Agrochemical Applications

This compound is also relevant in the agrochemical sector, particularly in the formulation of herbicides and pesticides.

Herbicide Development

The compound acts as a precursor for herbicides that target specific weed species while minimizing harm to crops. Its incorporation into herbicide formulations enhances selectivity and efficacy.

Pesticide Formulations

Research has shown that this compound derivatives can improve the stability and effectiveness of pesticide formulations against pests and diseases affecting crops .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard or reference material in various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

The compound can be separated and analyzed using HPLC methods. It has been utilized in studies focusing on the purification and analysis of complex mixtures . The reverse-phase HPLC method allows for efficient separation under mild conditions.

Mass Spectrometry (MS)

For mass spectrometry applications, this compound can serve as a calibration standard due to its defined mass characteristics . This is crucial for quantifying other compounds in biological samples.

Summary Table of Applications

Application AreaSpecific UsesRemarks
PharmaceuticalsSynthesis of antimicrobial and anticancer drugsEnhances drug efficacy and bioavailability
AgrochemicalsDevelopment of selective herbicides and pesticidesImproves crop protection and yield
Analytical ChemistryHPLC and MS analysisServes as a reference standard for calibration

Mechanism of Action

The mechanism of action of N,4,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with nucleic acids, affecting processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between N,4,6-trimethylpyrimidin-2-amine and related pyrimidine compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 2-(methylamino), 4-Me, 6-Me Methyl groups, primary amine ~137.18 Potential kinase inhibitor scaffold
4,6-Dimethoxy-2-pyrimidinamine 2-amino, 4-OMe, 6-OMe Methoxy groups, primary amine 155.16 Enhanced solubility (polar groups)
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 2-(benzimidazol-2-yl), 4-Me, 6-Me Benzimidazole fused ring 239.28 Crystal engineering, π-π stacking interactions
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine 4-(3-Cl-Ph), 2-Me, 5-NO2, 6-NH2 Nitro, chloroaryl, triamine ~296.70 High reactivity (nitro group)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) increase ring electron density, enhancing nucleophilic aromatic substitution reactivity compared to methoxy or nitro-substituted derivatives .
  • Bulk and Solubility : Benzimidazole-substituted derivatives (e.g., ) exhibit reduced solubility due to planar aromatic systems, whereas methoxy groups () improve hydrophilicity .
  • Biological Relevance : Nitro and chloroaryl substituents () are associated with cytotoxic activity, while methyl groups may optimize pharmacokinetic properties (e.g., metabolic stability) .

Physicochemical Properties

  • Melting Points : Methyl-substituted pyrimidines (e.g., N,4,6-trimethyl derivative) generally exhibit higher melting points than methoxy analogs due to stronger van der Waals interactions .
  • Crystal Packing : Benzimidazole-substituted derivatives () form triclinic crystals (space group P1) with intermolecular hydrogen bonds (N–H···N), while methyl groups favor less dense packing .

Biological Activity

N,4,6-trimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. Research has demonstrated its potential in areas such as enzyme inhibition, anti-parasitic activity, and as a precursor in the synthesis of other biologically active compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with various reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • β-Glucuronidase Inhibition : A study evaluated various pyrimidine derivatives for their β-glucuronidase inhibitory activity. Among these, certain compounds showed significant inhibition with IC50 values ranging from 2.8 µM to 300 µM. Notably, derivatives with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications can lead to improved enzyme inhibition .
    CompoundIC50 (µM)Remarks
    Compound 242.8 ± 0.10Superior to D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16)
    Compound 872.0 ± 6.20Significant inhibition
    Compound 9126.43 ± 6.16Moderate inhibition
    Compound 22300.25 ± 12.5Less active
  • Urease Inhibition : The same study noted that most tested compounds showed low urease inhibition (<50% at 0.2 mM), indicating that this compound may not be effective against this enzyme .

Anti-Parasitic Activity

Research has highlighted the potential of pyrimidine derivatives as inhibitors of Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway critical for the survival of this protozoan parasite responsible for human African trypanosomiasis (HAT). Compounds in this series displayed selective inhibition against the parasite's enzyme while sparing the human counterpart .

The following table summarizes findings related to anti-parasitic activity:

CompoundEC50 (µM)IC50 (µM)Remarks
Pyrimidineamine analog 75.6 after 48h30 at pH 7.7High selectivity for T. brucei AdoMetDC

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound derivatives revealed critical insights into how structural modifications influence biological activity:

  • Hydrophobic Interactions : The presence of hydrophobic groups significantly enhances binding affinity to target enzymes.
  • Alkyl Chain Length : Variations in alkyl chain length were correlated with increased β-glucuronidase inhibition.
  • pH Dependence : The potency of certain compounds was found to be pH-dependent, affecting their efficacy against target enzymes .

Case Study: Inhibition of Trypanosoma brucei AdoMetDC

A pivotal study identified a series of pyrimidineamines that inhibited T. brucei AdoMetDC effectively while demonstrating favorable pharmacokinetic properties, including predicted blood-brain barrier penetration . The findings suggest that these compounds could serve as promising leads for developing new treatments for HAT.

Case Study: Synthesis of Anti-HIV Compounds

Another significant application of this compound is in synthesizing anti-HIV compounds such as MC-1220 and its prodrugs. These compounds were evaluated for their cytotoxicity and antiviral activity against HIV strains, showing comparable effectiveness to existing treatments while exhibiting lower toxicity profiles .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N,4,6-trimethylpyrimidin-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves condensation reactions using substituted amidines or thioureas with β-diketones. For this compound, a plausible route involves the cyclization of N-methylguanidine with acetylacetone under acidic conditions. Key parameters to optimize include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst : Use p-toluenesulfonic acid (PTSA) for efficient cyclization .
  • Solvent : Ethanol or DMF improves solubility and reaction homogeneity.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals .
  • Table 1 : Example Conditions
ParameterOptimal Range
Temperature80–100°C
Catalyst (PTSA)10 mol%
Reaction Time12–24 hours

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing motifs. SHELX software (e.g., SHELXL for refinement) is widely used for structural validation .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. For example, methyl groups at C4 and C6 appear as singlets (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H]+^+ = 166.12).
  • FT-IR : N-H stretching (3300–3400 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) confirm the pyrimidine core .

Q. What are the primary biological activities reported for this compound, and how are these assays designed?

  • Methodological Answer : Pyrimidine derivatives often exhibit antimicrobial and enzyme-inhibitory properties. For example:

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
  • Enzyme Inhibition : Cholinesterase inhibition assays (Ellman’s method) quantify IC50_{50} values via spectrophotometric detection of thiocholine at 412 nm .

Advanced Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

  • Methodological Answer : Disorder in methyl groups or amine positions requires:

  • Multi-part Modeling : Split occupancy refinement using SHELXL to assign partial positions (e.g., 50:50 for rotating methyl groups) .
  • Thermal Parameter Constraints : Apply SIMU and DELU restraints to smooth anisotropic displacement parameters (ADPs) .
  • Validation Tools : Check Rint_{\text{int}} (<5%) and completeness (>98%) to ensure data quality.

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

  • Comparative Assays : Re-test compounds under standardized protocols (e.g., identical bacterial strains or enzyme batches) .
  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity.
  • Structural Confirmation : Re-validate active batches via SC-XRD to rule out polymorphic effects .

Q. What computational methods are suitable for predicting the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cholinesterase). Validate with free-energy calculations (MM-GBSA) .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts electrostatic potential maps for hydrogen-bonding interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes under physiological conditions.

Q. How can researchers design robust studies to investigate structure-activity relationships (SAR) for pyrimidine derivatives?

  • Methodological Answer :

  • Systematic Variation : Synthesize analogs with incremental substitutions (e.g., halogens at C4/C6) to isolate electronic effects.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .
  • Crystallographic SAR : Overlay SC-XRD structures to identify conserved binding motifs (e.g., π-stacking with aromatic residues) .

Q. Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

ParameterValue
Space GroupP11
a, b, c (Å)8.28, 9.61, 16.57
α, β, γ (°)92.1, 96.1, 112.6
R Factor0.044
Data-to-Parameter Ratio16.1
Derived from analogous structures in .

Table 2 : Example Antimicrobial Results for Pyrimidine Derivatives

CompoundMIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)
This compound32>64
Positive Control (Ciprofloxacin)0.50.25
Based on methodologies in .

Q. Notes

  • References align with structural, synthetic, and analytical evidence from peer-reviewed studies.
  • Methodological focus ensures reproducibility and academic rigor.

Properties

IUPAC Name

N,4,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDMKCSWEDDFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302990
Record name N,4,6-Trimethyl-2-pyrimidinamine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-64-8
Record name N,4,6-Trimethyl-2-pyrimidinamine
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Record name N,4,6-Trimethyl-2-pyrimidinamine
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Record name N,4,6-trimethylpyrimidin-2-amine
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